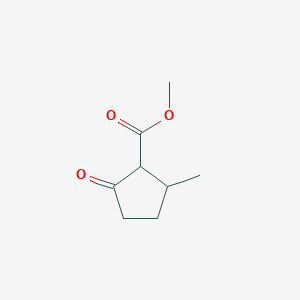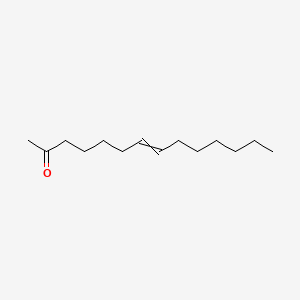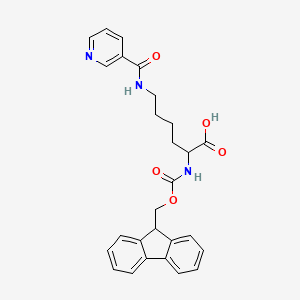![molecular formula C71H125N3O11S B13399902 cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate;cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate;cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate CAS No. 12216-86-3](/img/structure/B13399902.png)
cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate;cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate;cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate; cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate; cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate are complex organic compounds These compounds are characterized by their unique structural features, which include cyclooctene rings and various functional groups such as carbamates and sulfanylformates
Analyse Des Réactions Chimiques
These compounds can undergo various types of chemical reactions, including:
Oxidation: The presence of carbamate and sulfanylformate groups allows for oxidation reactions, which can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The functional groups in these compounds can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: They can be used as intermediates in the synthesis of more complex molecules.
Biology: Their unique structures may allow them to interact with biological molecules in specific ways, making them useful in biochemical studies.
Medicine: They may have potential as therapeutic agents due to their ability to interact with biological targets.
Industry: They can be used in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar compounds include other cyclooctene derivatives and compounds with carbamate or sulfanylformate groups. These compounds may share some chemical properties and reactivity but differ in their specific structures and functional groups. The uniqueness of cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate; cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate; cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate lies in their specific combination of functional groups and structural features.
Propriétés
Numéro CAS |
12216-86-3 |
|---|---|
Formule moléculaire |
C71H125N3O11S |
Poids moléculaire |
1228.8 g/mol |
Nom IUPAC |
cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate;cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate;cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate |
InChI |
InChI=1S/C26H46N2O5.C24H43NO3.C21H36O3S/c1-25(2,3)18-20(23(30)26(4,5)6)14-12-13-17-27-22(29)19-32-28-24(31)33-21-15-10-8-7-9-11-16-21;1-23(2,3)18-19(21(26)24(4,5)6)14-12-13-17-25-22(27)28-20-15-10-8-7-9-11-16-20;1-20(2,3)14-16(18(22)21(4,5)6)15-25-19(23)24-17-12-10-8-7-9-11-13-17/h10,15,20-21H,7-9,11-14,16-19H2,1-6H3,(H,27,29)(H,28,31);10,15,19-20H,7-9,11-14,16-18H2,1-6H3,(H,25,27);10,12,16-17H,7-9,11,13-15H2,1-6H3 |
Clé InChI |
XQPBJDKMKWOESI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(CCCCNC(=O)CONC(=O)OC1CCCCCC=C1)C(=O)C(C)(C)C.CC(C)(C)CC(CCCCNC(=O)OC1CCCCCC=C1)C(=O)C(C)(C)C.CC(C)(C)CC(CSC(=O)OC1CCCCCC=C1)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


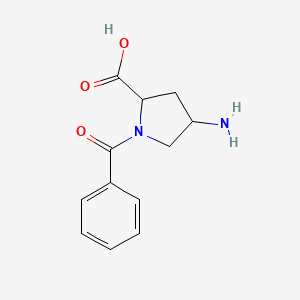




![1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399862.png)
![(R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol](/img/structure/B13399863.png)

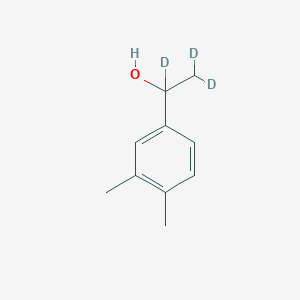
![2-[[9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanylpurin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13399881.png)
